![molecular formula C11H17NS B13608839 4-(Methylthio)benzenebutanamine CAS No. 149080-29-5](/img/structure/B13608839.png)
4-(Methylthio)benzenebutanamine
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Overview
Description
4-(Methylthio)benzenebutanamine is an organic compound with the molecular formula C11H17NS It is a derivative of benzenebutanamine where a methylthio group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)benzenebutanamine typically involves the reaction of 4-(Methylthio)benzaldehyde with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of 4-(Methylthio)benzaldehyde: This can be synthesized by the reaction of thioanisole with carbon monoxide in the presence of a catalyst such as SZTA (a mixture of titanium tetrachloride and zirconium oxychloride) under high pressure and temperature.
Formation of this compound: The 4-(Methylthio)benzaldehyde is then reacted with butylamine in the presence of a reducing agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)benzenebutanamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the benzene ring.
Scientific Research Applications
4-(Methylthio)benzenebutanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylthio)benzenebutanamine involves its interaction with various molecular targets. The methylthio group can participate in redox reactions, influencing the compound’s biological activity. The benzene ring allows for interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzaldehyde: A precursor in the synthesis of 4-(Methylthio)benzenebutanamine.
4-(Methylthio)benzoic acid: Another derivative with similar structural features.
4-(Methylthio)benzylamine: A related compound with a different alkyl chain length.
Uniqueness
This compound is unique due to its specific combination of a methylthio group and a butanamine chain attached to a benzene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
149080-29-5 |
---|---|
Molecular Formula |
C11H17NS |
Molecular Weight |
195.33 g/mol |
IUPAC Name |
4-(4-methylsulfanylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NS/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9,12H2,1H3 |
InChI Key |
TUIDNWCEYJVUQV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CCCCN |
Origin of Product |
United States |
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